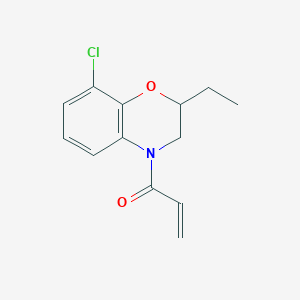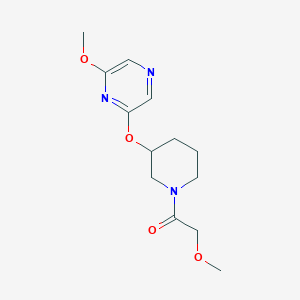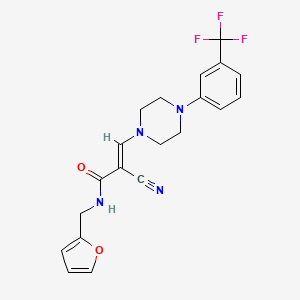
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide is a useful research compound. Its molecular formula is C20H19F3N4O2 and its molecular weight is 404.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
- Green Organic Chemistry Synthesis : The compound has been synthesized under microwave radiation, showing the potential for green chemistry applications. This synthesis was performed using filamentous marine and terrestrial-derived fungi, illustrating a novel approach to enantioselective synthesis (Jimenez et al., 2019).
PET Imaging Applications
- Neuroinflammation Imaging : A derivative of this compound was developed for PET imaging of the colony-stimulating factor 1 receptor (CSF1R), an emerging target for imaging neuroinflammation, particularly in diseases like Alzheimer's (Lee et al., 2022).
- Microglia Imaging : Another study used a similar derivative for PET imaging of CSF1R, a microglia-specific marker, aiding in the study of neuroinflammation related to various neuropsychiatric disorders (Horti et al., 2019).
Chemical Rearrangement Studies
- O,N and N,N Double Rearrangement : The compound underwent chemical transformations involving O,N and N,N double rearrangement, highlighting its reactivity and potential for developing novel chemical structures (Yokoyama et al., 1985).
Synthesis and Structure Determination
- Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives, demonstrating its versatility in chemical synthesis. The structures of these derivatives were determined using techniques like NMR spectroscopy and X-ray diffraction (Kariuki et al., 2022).
Antimicrobial Agents
- Development of Antimicrobial Polymers : Derivatives of the compound were synthesized and showed promising activity against various tested bacteria and fungi, indicating its potential use in developing antimicrobial agents (Boopathy et al., 2017).
Crystallographic Studies
- Crystal Structure Analysis : Studies have been conducted to analyze the crystal structures of various derivatives, contributing to a better understanding of the compound's properties and potential applications (Cheng et al., 2016).
Antiviral Research
- Inhibition of SARS Coronavirus Helicase : A derivative showed potential as an inhibitor against SARS coronavirus, demonstrating the compound's relevance in antiviral research (Lee et al., 2017).
Antitumor Studies
- Antitumor Activity : Some synthesized derivatives displayed outstanding in vitro antitumor activity against specific cell lines, indicating the potential for cancer treatment applications (Fahim et al., 2019).
Corrosion Inhibition
- Copper Corrosion Inhibition : Acrylamide derivatives of the compound were investigated for their potential as corrosion inhibitors in nitric acid solutions of copper (Abu-Rayyan et al., 2022).
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O2/c21-20(22,23)16-3-1-4-17(11-16)27-8-6-26(7-9-27)14-15(12-24)19(28)25-13-18-5-2-10-29-18/h1-5,10-11,14H,6-9,13H2,(H,25,28)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVZUSJTZOYNSP-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C(=O)NCC2=CC=CO2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/C(=O)NCC2=CC=CO2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-N-[[1-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2503882.png)
![N-(2,4-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2503884.png)
![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B2503885.png)
![2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2503886.png)
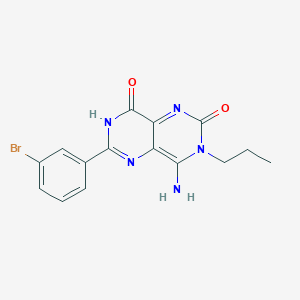
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2503892.png)
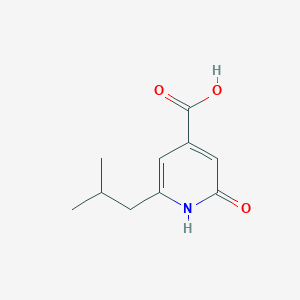


![2-Pyridin-3-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2503896.png)


